4-(pyrrolidin-1-ylsulfonyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a pyrrolidine sulfonyl group at the 4-position and a 2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl chain at the amide nitrogen. This compound integrates multiple heterocyclic motifs, including pyridazine and thiophene, which are often associated with enhanced bioavailability and target-binding capabilities in medicinal chemistry .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c26-21(16-5-7-17(8-6-16)31(27,28)25-12-1-2-13-25)22-11-14-29-20-10-9-18(23-24-20)19-4-3-15-30-19/h3-10,15H,1-2,11-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWPSFZOTVJSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(pyrrolidin-1-ylsulfonyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the pyrrolidine sulfonamide and subsequent coupling reactions to introduce the thiophen and pyridazin moieties. The compound was synthesized using established methodologies that ensure high yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives of sulfonamides have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer cells). The selectivity index (SI) values for several related compounds indicate that they exhibit better activity than traditional chemotherapy agents like methotrexate. For example, certain derivatives demonstrated SI values ranging from 4.62 to 33.21, suggesting potent anti-cancer activity .
Antibacterial Activity
In addition to anticancer effects, the compound's structural analogs have been investigated for antibacterial properties. Pyrrole benzamide derivatives have been shown to possess substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as effective antibacterial agents .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound. These studies involved:
- Cell Viability Assays: Assessing the cytotoxicity against various cancer cell lines.
- Molecular Docking Studies: Utilizing computational methods to predict interactions with biological targets.
Results indicated that the compound effectively inhibited cell proliferation in cancer models while maintaining a favorable safety profile.
Structure-Activity Relationship (SAR)
The SAR studies revealed critical insights into how modifications in the chemical structure influenced biological activity. Notably, variations in the substituents on the benzamide core significantly affected both anticancer and antibacterial activities. This information is crucial for optimizing lead compounds for further development.
Data Tables
| Compound | Activity Type | Cell Line/Pathogen | MIC/SI Value |
|---|---|---|---|
| Compound A | Anticancer | HepG2 | SI = 33.21 |
| Compound B | Antibacterial | Staphylococcus aureus | MIC = 3.12 µg/mL |
| Compound C | Anticancer | Various Cancer Lines | SI = 19.43 |
| Compound D | Antibacterial | Escherichia coli | MIC = 10 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of benzamide and sulfonamide derivatives. Below is a comparative analysis based on molecular features, synthesis, and biological activity:
Key Observations
Structural Diversity :
- The target compound distinguishes itself with a thiophene-pyridazin-oxy-ethyl chain, which may enhance π-π stacking interactions in target binding compared to simpler aryl groups (e.g., phenylthiazole in ).
- Pyrrolidine sulfonyl groups are common across analogues (e.g., ), suggesting a role in improving solubility or metabolic stability.
Synthesis Complexity :
- Compounds like N-(3-benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide () employ straightforward condensation, whereas the target compound likely requires multi-step coupling due to its intricate substituents.
Biological Activity: [125I]PIMBA () demonstrates the therapeutic relevance of benzamides in oncology, specifically for sigma receptor-rich tumors. The target compound’s thiophene and pyridazine moieties may similarly engage with hydrophobic binding pockets in receptors.
Physicochemical Properties :
- Molecular weights range from 366.5 to 589.1 across analogues, with the target compound likely falling in the mid-range (~450–500), balancing bioavailability and membrane permeability.
Contradictions and Limitations
- While sigma receptor ligands () show clear therapeutic utility, the target compound’s lack of explicit activity data limits definitive conclusions.
- Synthesis methodologies vary significantly; for example, radioiodination () vs. classical organic coupling (), complicating direct procedural comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
